molecular formula C9H5ClF3NS B597873 2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole CAS No. 126764-52-1

2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B597873
CAS No.: 126764-52-1
M. Wt: 251.651
InChI Key: IXLDAGDFXYJTHI-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole: is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole typically involves the condensation of 2-aminobenzothiazole with chloromethylating agents in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Trifluoromethylbenzothiazole
  • 2-Chloromethylbenzothiazole

Comparison: Compared to these similar compounds, 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it more versatile for various applications .

Properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLDAGDFXYJTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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